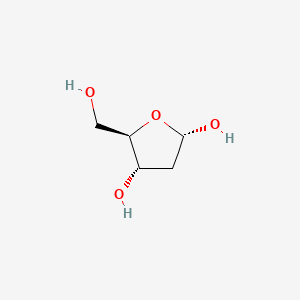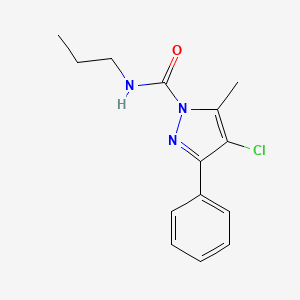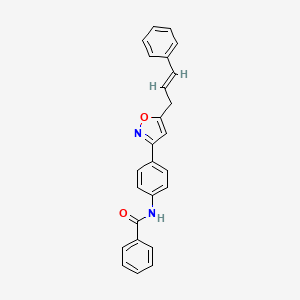
2-Deoxy-alpha-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-alpha-D-ribofuranose is a deoxypentose sugar, specifically a derivative of D-ribose where the hydroxyl group at the C-2 position is replaced by hydrogen . This compound is an important building block in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA . The unique alpha configuration of this sugar makes it distinct from the more common beta configuration found in naturally occurring nucleosides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-alpha-D-ribofuranose typically involves the acetylation of D-ribose followed by selective deoxygenation at the C-2 position . One common method involves the use of acetic anhydride and pyridine to acetylate D-ribose, followed by reduction with sodium borohydride to remove the hydroxyl group at C-2 . Another approach uses the Vorbrüggen glycosylation method, which involves the reaction of a silylated nucleobase with a glycosyl donor in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation and reduction processes. The starting material, D-ribose, is first acetylated using acetic anhydride and pyridine, followed by deoxygenation using a reducing agent such as sodium borohydride . The product is then purified through crystallization or chromatography to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deoxy-alpha-D-ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of this compound, such as halogenated sugars, oxidized sugars, and reduced sugars .
Applications De Recherche Scientifique
2-Deoxy-alpha-D-ribofuranose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is used as a precursor for the synthesis of nucleosides and nucleotides, which are essential for the study of genetic material and biochemical processes .
Biology: In biology, this compound is used in the study of DNA and RNA structures and functions. It is also employed in the synthesis of modified nucleotides for research on genetic mutations and enzyme interactions .
Medicine: In medicine, this compound is used in the development of antiviral and anticancer drugs. Modified nucleosides derived from this compound have shown potential in inhibiting viral replication and tumor growth .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a starting material for the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of 2-Deoxy-alpha-D-ribofuranose involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA . The absence of the hydroxyl group at the C-2 position reduces steric hindrance, allowing for the formation of more stable alpha-anomers . This unique configuration can influence the binding affinity and specificity of nucleic acids to various enzymes and proteins, thereby affecting their biological activity .
Comparaison Avec Des Composés Similaires
2-Deoxy-beta-D-ribofuranose: Similar to 2-Deoxy-alpha-D-ribofuranose but with a beta configuration.
D-ribose: The parent compound of this compound, containing a hydroxyl group at the C-2 position.
2-Deoxy-D-glucose: A deoxy sugar similar to this compound but with a different structure.
Uniqueness: The uniqueness of this compound lies in its alpha configuration, which is rare in nature and provides distinct biochemical properties . This configuration allows for the formation of stable alpha-anomers, which can have unique interactions with enzymes and proteins compared to their beta counterparts .
Propriétés
Numéro CAS |
36792-87-7 |
|---|---|
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
(2S,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 |
Clé InChI |
PDWIQYODPROSQH-LMVFSUKVSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1O)CO)O |
SMILES canonique |
C1C(C(OC1O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol](/img/structure/B15209665.png)





![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)




![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

